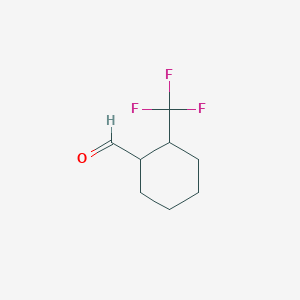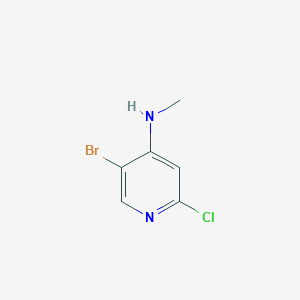
5-bromo-2-chloro-N-methylpyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-chloro-N-methylpyridin-4-amine is a heterocyclic organic compound with the molecular formula C6H6BrClN2. This compound is characterized by a pyridine ring substituted with bromine, chlorine, and a methyl group. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-methylpyridin-4-amine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 2-chloro-4-methylpyridine followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete halogenation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also minimizes human error and ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-chloro-N-methylpyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form dehalogenated derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
5-Bromo-2-chloro-N-methylpyridin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-bromo-2-chloro-N-methylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of the target protein. The exact pathways involved depend on the specific application and the nature of the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-chloro-4-methylpyridine: Similar in structure but lacks the N-methyl group.
2-Chloro-5-bromo-4-methylpyridine: Another isomer with different substitution patterns.
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: A related compound with a cyclopentyl group instead of a methyl group.
Uniqueness
5-Bromo-2-chloro-N-methylpyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and specialty chemicals.
Propriétés
Formule moléculaire |
C6H6BrClN2 |
|---|---|
Poids moléculaire |
221.48 g/mol |
Nom IUPAC |
5-bromo-2-chloro-N-methylpyridin-4-amine |
InChI |
InChI=1S/C6H6BrClN2/c1-9-5-2-6(8)10-3-4(5)7/h2-3H,1H3,(H,9,10) |
Clé InChI |
WCFRHKGZIXPSDN-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC(=NC=C1Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


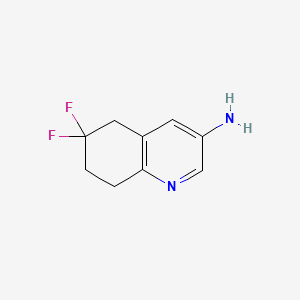
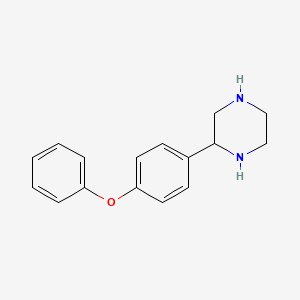
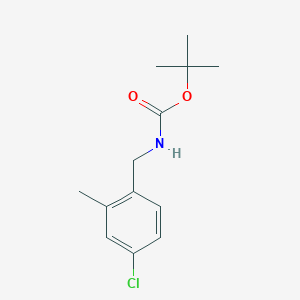
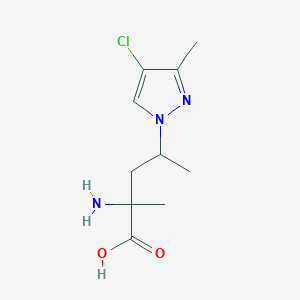
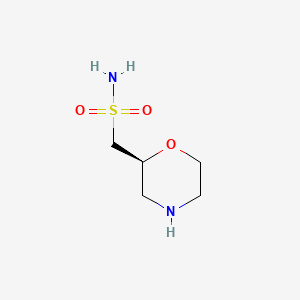
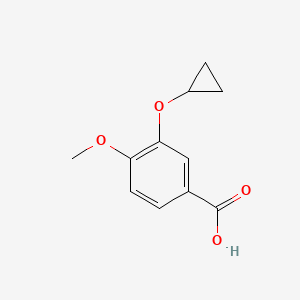
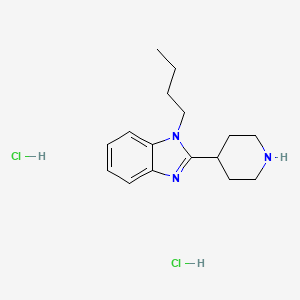
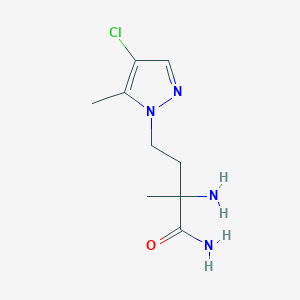
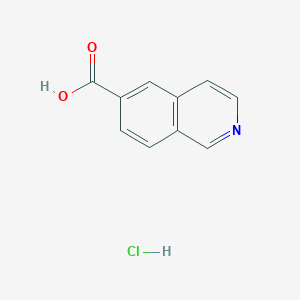
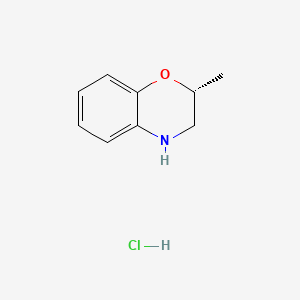
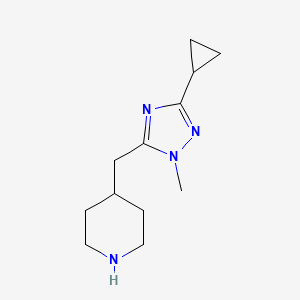
![tert-butyl N-(2-aminoethoxy)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B15303357.png)
![rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid, endo](/img/structure/B15303358.png)
